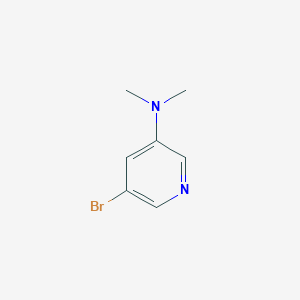

5-Bromo-N,N-dimethylpyridin-3-amine

概要

説明

The compound of interest, 5-Bromo-N,N-dimethylpyridin-3-amine, is a brominated pyridine derivative with potential relevance in various chemical reactions and syntheses. It is structurally related to other brominated heterocycles and aminopyridines, which are often used in the synthesis of pharmaceuticals, agrochemicals, and materials due to their unique reactivity and properties.

Synthesis Analysis

The synthesis of related brominated pyrimidines and pyridines has been explored in several studies. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which could further react with secondary amines to afford substituted aminopyrimidines . Similarly, the synthesis of tertiary amines from bromomethyl compounds and secondary amines has been studied, revealing the formation of various by-products and proposing methods to suppress these side reactions . These studies provide insights into the synthesis routes that could potentially be applied to synthesize 5-Bromo-N,N-dimethylpyridin-3-amine.

Molecular Structure Analysis

The molecular structure of brominated heterocycles has been characterized using X-ray crystallography, revealing details such as crystal system, space group, and intramolecular interactions . For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was found to be stabilized by hydrogen bonds in the crystalline network . These structural analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

Brominated pyridines and pyrimidines participate in various chemical reactions. The reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, demonstrating the reactivity of brominated amines with organolithium reagents . Additionally, the bromination of 3-dimethylaminopyridine results in the selective formation of 2-bromo-5-dimethylaminopyridine, indicating the regioselectivity of bromination reactions involving dimethylaminopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. For instance, the presence of bromine atoms can significantly affect the reactivity, boiling point, and solubility of the compounds. The thermal stability of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was reported to be good up to 215°C . These properties are essential for the practical application and handling of the compounds in various chemical processes.

科学的研究の応用

Summary of the Application

“5-Bromo-N,N-dimethylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki Cross-Coupling reactions . These novel pyridine derivatives have potential applications as chiral dopants for liquid crystals .

Methods of Application or Experimental Procedures

The Suzuki Cross-Coupling reaction of “5-bromo-2-methylpyridin-3-amine” with several arylboronic acids is catalyzed by palladium . This reaction can produce a series of novel pyridine derivatives in moderate to good yield .

Results or Outcomes

The Suzuki Cross-Coupling reaction resulted in the synthesis of novel pyridine derivatives. These derivatives were investigated using Density Functional Theory (DFT) studies . The studies included analysis of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements . The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Application in Nucleoside Bromination

Summary of the Application

“5-Bromo-N,N-dimethylpyridin-3-amine” can be used in the bromination of pyrimidine and purine nucleosides . This process is important for the synthesis of 5-halopyrimidine and 8-halopurine nucleosides, which have been found to be of interest for their antiviral and antineoplastic properties .

Methods of Application or Experimental Procedures

The bromination of nucleosides is carried out using sodium monobromoisocyanurate (SMBI). The reaction is stopped after 1.5 hours, and the product is purified by column chromatography .

Results or Outcomes

The bromination process resulted in the synthesis of 5-bromo-2’-O-methyluridine in a yield of 93%. The reaction of 5’-O-dimethoxytrityluridine with SMBI produced bromo nucleoside in a yield of 86% .

Application in Ionic Liquid Catalysts

Summary of the Application

“5-Bromo-N,N-dimethylpyridin-3-amine” can be used in the synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids . These ionic liquids can be used as catalysts for the synthesis of indoles and 1H-tetrazoles .

Methods of Application or Experimental Procedures

The synthesis of DMAP-based ionic liquids involves the use of these liquids as catalysts for Fischer indole synthesis and 1H-tetrazole formation via click chemistry .

Results or Outcomes

The use of DMAP-based ionic liquids as catalysts resulted in the facile synthesis of indoles and 1H-tetrazoles. The reactions required only minimum catalyst loading and were carried out under a solvent-free environment .

Application in Synthesis of Novel Pyridine-Based Derivatives

Summary of the Application

“5-Bromo-N,N-dimethylpyridin-3-amine” can be used in the synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling reactions . These novel pyridine derivatives have potential applications as chiral dopants for liquid crystals .

Methods of Application or Experimental Procedures

The Suzuki Cross-Coupling reaction of “5-bromo-2-methylpyridin-3-amine” with several arylboronic acids is catalyzed by palladium . This reaction can produce a series of novel pyridine derivatives in moderate to good yield .

Results or Outcomes

The Suzuki Cross-Coupling reaction resulted in the synthesis of novel pyridine derivatives. These derivatives were investigated using Density Functional Theory (DFT) studies . The studies included analysis of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements . The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Safety And Hazards

5-Bromo-N,N-dimethylpyridin-3-amine is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

5-bromo-N,N-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIMPJHDGVFITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634086 | |

| Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N,N-dimethylpyridin-3-amine | |

CAS RN |

342602-87-3 | |

| Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。